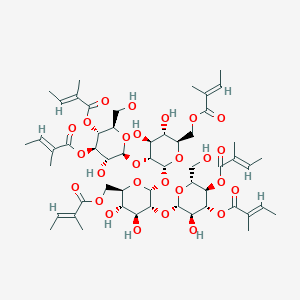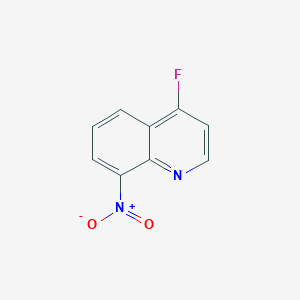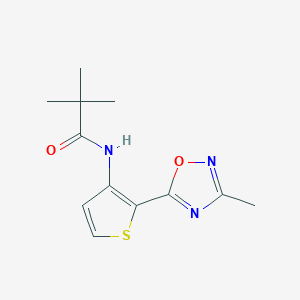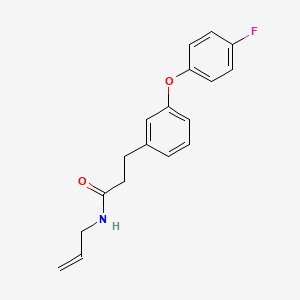![molecular formula C9H9ClF5N B2817175 (1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2248188-22-7](/img/structure/B2817175.png)
(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride” is a type of organofluorine compound. It contains a benzene ring substituted with one or more trifluoromethyl groups . The compound is also known as “®-1- [3- (Trifluoromethyl)Phenyl]Ethylamine-Hcl” or "®-1- (3- (Trifluoromethyl)Phenyl)Ethanamine Hydrochloride" .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. In one study, it was synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%). To further improve the product yield, ADH was introduced into the reaction system to promote an equilibrium shift .Molecular Structure Analysis
The molecular formula of this compound is C9H10ClF4N . The average mass is 243.629 Da and the monoisotopic mass is 243.043793 Da .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Photolysis in Photoaffinity Probes
Photolysis of diazirines, including those with a trifluoromethylphenyl group, highlights the process's utility and challenges in photoaffinity labeling. The study by Platz et al. (1991) demonstrated that photoproducts consistent with carbene intermediacy could undergo further reactions, suggesting limitations in their use for obtaining primary sequence data in biological systems due to potential reversibility (Platz et al., 1991).
Antimicrobial and Antifungal Activity
The synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides, as detailed by Pejchal et al. (2015), reveal compounds with notable antibacterial and antifungal activities, comparable or slightly better than standard medicinal references (Pejchal et al., 2015).
Inhibition Activity to Acetylcholinesterase and Butyrylcholinesterase
Pejchal et al. (2011) synthesized a series of phenyl ureas showing significant inhibition activity against acetylcholinesterase and butyrylcholinesterase, highlighting potential therapeutic applications (Pejchal et al., 2011).
Synthesis of Analgesic Compounds
Takahashi et al. (1983) synthesized optically pure phenethylamines with varying substituents, evaluating their analgesic activity. Some compounds showed potency comparable to (-)-pentazocine hydrochloride, suggesting their utility in pain management (Takahashi et al., 1983).
Electrophilic Trifluoromethylthiolation Reagents
Huang et al. (2016) introduced diazo-triflone as an effective electrophilic trifluoromethylthiolation reagent, expanding the toolkit for synthesizing SCF3-containing compounds with potential pharmacological properties (Huang et al., 2016).
Antifungal Triazoles with Difluoro(heteroaryl)methyl Moiety
The design and synthesis of triazoles by Eto et al. (2000) offer insights into antifungal drug development, with some compounds exhibiting activities comparable to itraconazole (Eto et al., 2000).
Biocatalytic Synthesis of Chiral Intermediates
Lu et al. (2022) demonstrated the efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate for selective tetrodotoxin-sensitive blockers, using a bienzyme cascade system. This method provides a scalable approach to producing chiral amines with high enantiomeric excess (Lu et al., 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The compound is a key chiral intermediate of selective tetrodotoxin-sensitive blockers . Its efficient synthesis using a bienzyme cascade system provides valuable insights into the biosynthesis of chiral amines . This could pave the way for the development of more efficient and environmentally friendly methods for the synthesis of similar compounds in the future.
Propiedades
IUPAC Name |
(1R)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSGUHSZHHQLIO-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817098.png)
![6-({4-[(2-bromophenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2817099.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2817102.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2817104.png)
![2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2817105.png)
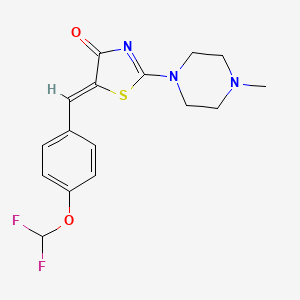
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817108.png)
